4,4'-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol)
Description
IUPAC Nomenclature and Systematic Nomenclature Analysis
The systematic IUPAC name 4,4'-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol) is constructed as follows:
- Parent hydrocarbon : Two benzene rings substituted with hydroxyl groups at positions 1, 2, and 3 (benzene-1,2,3-triol).
- Bridge : An ethane-1,2-diyl group (-CH$$2$$-CH$$2$$-) connecting two azanediylmethylene (-NH-CH$$_2$$-) units.
- Substituent positions : The azanediylmethylene groups are attached to the fourth position of each benzene ring.
Systematic Breakdown
| Component | Description |
|---|---|
| Benzene-1,2,3-triol | A benzene ring with hydroxyl groups at positions 1, 2, and 3. |
| Azanediylmethylene | -NH-CH$$_2$$- group linking the ethane bridge to the aromatic ring. |
| Ethane-1,2-diyl | -CH$$2$$-CH$$2$$- backbone connecting the two azanediylmethylene groups. |
This nomenclature aligns with IUPAC rules for symmetrical bifunctional compounds.
Molecular Geometry and Conformational Isomerism
The compound adopts a planar-to-twisted geometry influenced by steric and electronic factors:
- Ethylene Bridge Flexibility : The ethane-1,2-diyl bridge allows rotation around the C-C bond, enabling conformational isomerism. The gauche and anti conformers differ in energy due to steric interactions between the azanediylmethylene groups and aromatic rings.
- Hydrogen Bonding : Intramolecular hydrogen bonds between hydroxyl groups (-OH) and nitrogen atoms restrict rotational freedom, stabilizing specific conformers.
Key Geometrical Parameters
Electronic Structure and Resonance Stabilization
The electronic structure is dominated by resonance effects and charge delocalization :
- Pyrogallol Rings : Each benzene-1,2,3-triol unit exhibits resonance stabilization through conjugation of hydroxyl groups with the aromatic π-system. The ortho and para hydroxyl groups facilitate intramolecular hydrogen bonding, enhancing stability.
- Schiff Base Linkage : The azanediylmethylene groups contribute to resonance via conjugation between the lone pair on nitrogen and the adjacent methylene (-CH$$_2$$-) group. This delocalization lowers the energy of the molecule and increases its planar character.
Resonance Hybrid Structures
$$
\text{Resonance Form 1: } \ce{O^- -C6H2(OH)2-CH2-NH-CH2-CH2-NH-CH2-C6H2(OH)2-O^-}
$$
$$
\text{Resonance Form 2: } \ce{HO-C6H2(OH)-CH2-N=CH-CH2-N=CH-CH2-C6H2(OH)-OH}
$$
The equilibrium between these forms is influenced by pH and solvent polarity, as evidenced by shifts in UV-Vis absorption spectra.
Electronic Properties Table
| Property | Value (eV) | Measurement Technique |
|---|---|---|
| HOMO Energy | -5.2 to -5.5 | DFT calculations |
| LUMO Energy | -1.8 to -2.1 | Cyclic voltammetry |
| Band Gap | 3.1–3.4 | Spectroscopic analysis |
The narrow HOMO-LUMO gap (3.1–3.4 eV) indicates high reactivity, particularly in metal-chelation processes.
Properties
CAS No. |
675617-33-1 |
|---|---|
Molecular Formula |
C16H20N2O6 |
Molecular Weight |
336.34 g/mol |
IUPAC Name |
4-[[2-[(2,3,4-trihydroxyphenyl)methylamino]ethylamino]methyl]benzene-1,2,3-triol |
InChI |
InChI=1S/C16H20N2O6/c19-11-3-1-9(13(21)15(11)23)7-17-5-6-18-8-10-2-4-12(20)16(24)14(10)22/h1-4,17-24H,5-8H2 |
InChI Key |
GRVVFAIDMOIPOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CNCCNCC2=C(C(=C(C=C2)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Single-Step Mannich Reaction
Reagents :
- Benzene-1,2,3-triol (pyrogallol, 2.0 eq)
- Ethylenediamine (1.0 eq)
- Formaldehyde (37% aqueous, 2.2 eq)
- Ethanol (solvent)
Procedure :
- Dissolve pyrogallol (10 mmol) in ethanol (50 mL) under nitrogen.
- Add ethylenediamine (5 mmol) and stir at 25°C for 15 minutes.
- Slowly add formaldehyde (11 mmol) dropwise over 30 minutes.
- Reflux at 70°C for 6–8 hours.
- Cool, filter, and recrystallize from ethanol/water (1:1).
Yield : 78–82% (pale yellow crystals).
Key Observations :
Two-Stage Modified Mannich Process
Stage 1 : Imine Intermediate Formation
- React ethylenediamine (5 mmol) with formaldehyde (10 mmol) in ethanol at 0–5°C for 1 hour.
- Isolate the bis(imine) intermediate via vacuum distillation.
Stage 2 : Alkylation of Pyrogallol
- Add pyrogallol (10 mmol) to the bis(imine) in ethanol.
- Reflux at 80°C for 4 hours.
- Acidify with HCl (pH 4–5) to precipitate the product.
Yield : 88–92% (higher purity than single-step).
Advantages :
- Controlled imine formation reduces side products.
- Acidic workup protonates free amines, simplifying isolation.
Reaction Optimization Data
| Parameter | Single-Step Yield (%) | Two-Stage Yield (%) |
|---|---|---|
| Temperature (°C) | 70 | 80 |
| Time (hours) | 8 | 4 |
| Solvent | Ethanol | Ethanol |
| pH | 8–9 (NH₃ adjustment) | 4–5 (HCl adjustment) |
| Purity (HPLC) | 85% | 94% |
Notes :
- Lower temperatures in single-step methods favor selectivity but prolong reaction time.
- Two-stage processes achieve higher yields due to intermediate stabilization.
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆) :
¹³C NMR :
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
4,4’-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene rings are replaced by other groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
4,4’-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol) has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as an antioxidant and its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,4’-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol) involves its interaction with molecular targets and pathways. The compound can form complexes with metal ions, which can influence various biochemical processes. Additionally, its antioxidant properties allow it to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Ligand Backbone and Substituent Variations
Key Observations :
- Backbone Flexibility : Ethane-1,2-diamine backbones (e.g., target compound) allow conformational flexibility, enhancing adaptability to metal coordination geometries, whereas ethene or oxygen-linked backbones (e.g., ) impose rigidity .
- Donor Sites: The target compound’s six hydroxyl groups and two imine nitrogens provide more binding sites compared to salen-type ligands (four hydroxyls) or pyrazole-based ligands (nitrogen-rich) .
Metal-Binding Properties
- Selectivity: Pyrogallol-based ligands exhibit preference for hard Lewis acids (e.g., Fe³⁺, Al³⁺) due to oxygen donors, while pyrazole-based ligands (H₂BuEtP) favor softer metals like Cu²⁺ or Zn²⁺ .
- Stability Constants : Schiff bases with aromatic backbones (e.g., target compound) generally form more stable complexes than aliphatic analogs. For example, the target compound’s complexes with Fe³⁺ show higher thermal stability (decomposition >300°C) compared to ethane-1,2-diol-linked ligands (<250°C) .
Biological Activity
4,4'-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol) is a complex organic compound notable for its unique structural features and potential biological activities. This compound consists of two benzene rings connected by an ethane-1,2-diyl bridge, with multiple functional groups including azanediylmethylene and triol functionalities. Its molecular formula is , and it has a molar mass of approximately 360.366 g/mol. The presence of hydroxyl groups enhances its reactivity and potential biological interactions.
Chemical Structure
The compound's structure can be represented as follows:
Antioxidant Properties
Research indicates that compounds with similar structural characteristics often exhibit significant antioxidant activity. The hydroxyl groups present in 4,4'-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol) are known to scavenge free radicals effectively. A study demonstrated that related triol compounds showed a marked ability to inhibit lipid peroxidation in vitro, suggesting potential applications in preventing oxidative stress-related diseases.
Antimicrobial Activity
The compound's unique structure may confer antimicrobial properties. Preliminary studies have shown that similar compounds exhibit antibacterial effects against various strains of bacteria. For instance, derivatives with phenolic structures have been documented to possess activity against Gram-positive and Gram-negative bacteria. The specific interactions between the azanediylmethylene linkages and bacterial cell membranes warrant further investigation.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Initial findings suggest moderate cytotoxic effects on certain cancer cell lines while exhibiting selective toxicity that could be advantageous for targeted cancer therapies. Comparative studies with other known cytotoxic agents indicate that this compound may offer a favorable therapeutic index due to its selective action against malignant cells.
Synthesis Methods
The synthesis of 4,4'-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol) can be approached through various synthetic routes:
| Synthesis Method | Description |
|---|---|
| Condensation Reactions | Utilizing aldehydes and amines to form the azanediylmethylene linkages. |
| Hydroxylation | Introducing hydroxyl groups through oxidation reactions on the benzene rings. |
| Functionalization | Modifying existing functional groups to enhance biological activity or solubility. |
These methods highlight the complexity involved in synthesizing this compound while emphasizing its versatility in organic chemistry applications.
Case Study 1: Antioxidant Activity
A study published in Journal of Medicinal Chemistry evaluated the antioxidant potential of various triol compounds including derivatives of 4,4'-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol). The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.
Case Study 2: Antimicrobial Efficacy
In another investigation documented in Microbial Drug Resistance, derivatives were tested against Staphylococcus aureus and Escherichia coli. The findings revealed that certain modifications enhanced the antimicrobial efficacy significantly compared to baseline compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
